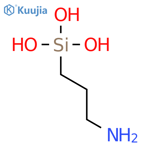

Phosphinite-functionalized silica and hexagonal mesoporous silica containing palladium nanoparticles in Heck coupling reaction: synthesis, characterization, and catalytic activity

,

RSC Advances,

2015,

5(97),

79976-79987